molecular formula C20H24N4O3 B3617106 N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3617106
M. Wt: 368.4 g/mol
InChI Key: NGABVIDXOLDRLR-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a phenyl ring, which is further connected to a benzamide moiety with a nitro group

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-22-10-12-23(13-11-22)18-7-5-17(6-8-18)21-20(25)16-4-9-19(24(26)27)15(2)14-16/h4-9,14H,3,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABVIDXOLDRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-(4-ethylpiperazin-1-yl)aniline: This intermediate is synthesized by reacting 4-nitroaniline with 4-ethylpiperazine under suitable conditions.

    Coupling Reaction: The intermediate 4-(4-ethylpiperazin-1-yl)aniline is then coupled with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been studied as a potential inhibitor of BCR-ABL kinase, which is implicated in chronic myeloid leukemia . The presence of the piperazine ring and nitro group contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide can be compared with other phenylpiperazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide
Reactant of Route 2
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N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide

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